molecular formula C9H10F2O B1428641 1,3-Difluoro-5-isopropoxybenzene CAS No. 1369849-69-3

1,3-Difluoro-5-isopropoxybenzene

Cat. No. B1428641
M. Wt: 172.17 g/mol
InChI Key: NZJBBOZQUNQHHD-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-isopropoxybenzene is a chemical compound with the molecular formula C9H10F2O and a molecular weight of 172.17 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1,3-Difluoro-5-isopropoxybenzene is 1S/C9H10F2O/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3 . This code provides a detailed description of the molecule’s structure, indicating that it contains nine carbon atoms, ten hydrogen atoms, two fluorine atoms, and one oxygen atom.

The predicted boiling point is 159.4±20.0 °C and the predicted density is 1.109±0.06 g/cm3 .

Scientific Research Applications

End-Quenching in Polymer Synthesis

1,3-Difluoro-5-isopropoxybenzene and similar alkoxybenzenes have been used in the end-quenching of polyisobutylene polymerizations. This process involves terminating the polymer chain growth, allowing for the production of polymers with specific chain lengths and functional end groups (Morgan, Martínez-Castro, & Storey, 2010).

Electrochemical Fluorination

In electrochemistry, derivatives of 1,3-Difluoro-5-isopropoxybenzene have been studied for the fluorination of aromatic compounds. This research is important for developing new methods of synthesizing fluorinated organic compounds, which are valuable in various industrial applications (Momota, Kato, Morita, & Matsuda, 1994).

Biodegradation Studies

Research on the biodegradation of difluorobenzenes, to which 1,3-Difluoro-5-isopropoxybenzene is structurally related, has been conducted. This is significant in understanding how these compounds break down in the environment, particularly regarding their use in pharmaceuticals and agriculture (Moreira, Amorim, Carvalho, & Castro, 2009).

Coordination Chemistry

Studies have also been conducted on the coordination chemistry of fluorocarbons, including derivatives similar to 1,3-Difluoro-5-isopropoxybenzene. This research is critical for the development of new materials and catalysts (Plenio, Hermann, & Diodone, 1997).

Electron Transfer and Quantum Interference

Research has also explored the electron transfer properties of compounds structurally related to 1,3-Difluoro-5-isopropoxybenzene. This has implications for the development of electronic materials and understanding of molecular electronics (Patoux, Coudret, Launay, Joachim, & Gourdon, 1997).

Safety And Hazards

The safety information for 1,3-Difluoro-5-isopropoxybenzene includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1,3-difluoro-5-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJBBOZQUNQHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluoro-5-isopropoxybenzene

Synthesis routes and methods

Procedure details

To a solution of 3,5-difluorophenol (1.0 equiv.) in DMF (0.26 M) was added potassium carbonate (2.2 equiv.) followed by 2-iodopropane (1.1 equiv.) and the reaction was stirred overnight at room temperature. The reaction was poured into a separatory funnel and diluted with a 3:1 (v/v) solution of EtOAc:heptanes. The organic phase was washed with water, then sat′d NaHCO3. The remaining organic phase was dried over MgSO4, filtered and concentrated in vacuo to provide 1,3-difluoro-5-isopropoxybenzene in 88% yield. 1H NMR (400 MHz, ) δ ppm 1.33 (d, J=6.26 Hz, 6 H), 4.48 (dt, J=11.93, 6.16 Hz, 1 H), 6.31-6.47 (m, 3 H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SH Hwang, HJ Tsai, JY Liu, C Morisseau… - Journal of medicinal …, 2007 - ACS Publications
A series of N,N‘-disubstituted ureas having a conformationally restricted cis- or trans-1,4-cyclohexane α to the urea were prepared and tested as soluble epoxide hydrolase (sEH) …
Number of citations: 278 pubs.acs.org

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